Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride
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Overview
Description
Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[35]nonane-7-carboxylatehydrochloride is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl ester and the aminomethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the aminomethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic ring.
Scientific Research Applications
Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, while the spirocyclic core provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride is unique due to its specific spirocyclic structure and the presence of both an aminomethyl group and a tert-butyl ester. This combination of features provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H25ClN2O3 |
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Molecular Weight |
292.80 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13;/h10H,4-9,14H2,1-3H3;1H |
InChI Key |
NTXINVMEZASVJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CN.Cl |
Origin of Product |
United States |
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